Indoxacarbe

Vue d'ensemble

Description

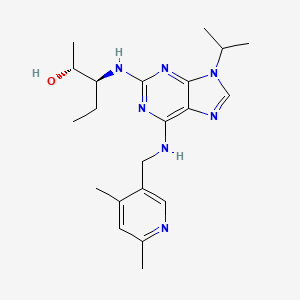

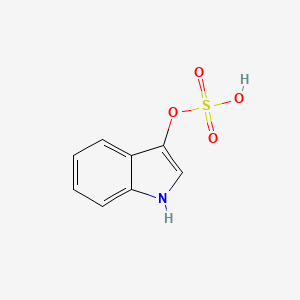

Indoxacarb is an indeno-oxadiazine insecticide used for controlling lepidopteran and other insect pests . It belongs to the oxadiazine class of insecticides and shows broad-spectrum activity against pests .

Synthesis Analysis

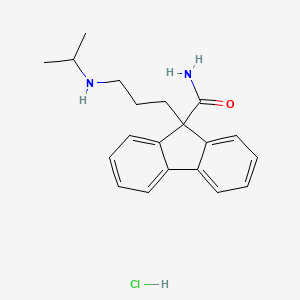

Indoxacarb synthesis involves the production of 9-fluorenylmethoxycarbonylhydrazine through judicious structural modifications of the substituent group of C5, C6 in indenone and C’4 in the benzene ring . Some analogs of indoxacarb exhibit significant insecticidal activities .Molecular Structure Analysis

Indoxacarb has a molecular formula of C22H17ClF3N3O7 and a molecular weight of 527.84 . The structure-activity analysis indicates that the presence of a strong electron-withdrawing group and decreased steric hindrance of the indenone ring in the 5- and 6-position could enhance larvicidal activity .Chemical Reactions Analysis

Indoxacarb dissipates rapidly in paddy water at all three sites and the dissipation of indoxacarb in paddy water is not affected by the weather . The time to dissipate 50% of indoxacarb in paddy water, paddy soil, and rice straw was less than 9 days .Physical And Chemical Properties Analysis

Indoxacarb is an organochlorine insecticide and a methyl ester . It has a role as a voltage-gated sodium channel blocker .Applications De Recherche Scientifique

Contrôle des ravageurs agricoles

L'Indoxacarbe est largement utilisé comme insecticide à large spectre pour contrôler de nombreux ravageurs d'insectes en agriculture. Il est particulièrement efficace contre les insectes suceurs et les insectes masticateurs en raison de son nouveau mécanisme d'action, qui implique le blocage des canaux sodiques dans le système nerveux, conduisant à la paralysie et à la mort des ravageurs .

Études écotoxicologiques

Des recherches ont été menées pour évaluer la sécurité de l'this compound sur les espèces non cibles, telles que les prédateurs bénéfiques dans les rizières et autres écosystèmes. Les études comprennent des expériences comportementales et des analyses de transcriptome sous traitements à l'this compound pour évaluer sa toxicité .

Évaluation de l'impact environnemental

Les conséquences écotoxicologiques de l'this compound commercial sont également l'objet d'enquêtes scientifiques. Des marqueurs physiologiques, biochimiques et histopathologiques sont évalués chez les espèces non cibles pour évaluer l'impact environnemental de cet insecticide .

Développement de méthodes analytiques

Les scientifiques ont optimisé des méthodes analytiques pour détecter les résidus d'this compound dans diverses matrices, telles que les herbes médicinales. Cela comprend le développement de méthodes QuEChERS modifiées et des comparaisons entre différents instruments analytiques tels que GC–μECD, GC–MS/MS et LC–MS/MS .

Mécanisme D'action

Target of Action

Indoxacarb is an innovative sodium ion channel inhibitor . It primarily targets the sodium channels in the nerve cells of insects .

Mode of Action

Indoxacarb operates through a unique mechanism of action compared to other insecticides . Upon ingestion by insects, indoxacarb quickly transforms into N-de methoxycarbonyl metabolites . These metabolites exhibit potent insecticidal properties within the fat body, particularly in the midgut . The compound blocks the movements of sodium ions in certain nerve cells, which results in paralysis and death of the affected insects .

Biochemical Pathways

The biochemical pathways affected by indoxacarb involve the sodium ion channels in the nerve cells of insects . The blocking of these channels disrupts the normal functioning of the nervous system, leading to paralysis and eventually death .

Pharmacokinetics

After topical administration, indoxacarb remains mainly on the hair coat and skin of the treated pets . A small amount is also ingested through licking and/or grooming (particularly in cats) . Absorbed indoxacarb is extensively metabolized (>90%) in the liver to inactive metabolites . Excretion is mainly through the liver .

Result of Action

The result of indoxacarb’s action is the paralysis and death of the affected insects . This is due to the disruption of the normal functioning of the nervous system caused by the blocking of sodium ion channels .

Action Environment

Indoxacarb is one of the most extensively used oxadiazine insecticides worldwide, but it may exert detrimental effects on ecosystems, population dynamics, and health . It undergoes rapid decomposition in terrestrial environments through microbial degradation . Therefore, environmental factors such as the presence of certain microbes can influence the action, efficacy, and stability of indoxacarb .

Safety and Hazards

Orientations Futures

The global indoxacarb market is expected to grow at a significant rate from 2022 to 2030 . The market growth factors include the increasing demand for food crops, fruits, and vegetables due to the growing population and rising income levels in developing countries . ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process .

Analyse Biochimique

Biochemical Properties

Indoxacarb interacts with various enzymes and proteins. It is biotransformed to yield the arylamine metabolite 4-trifluoromethoxyaniline . This metabolite, which does not contain a chiral center, was present in the urine and erythrocytes .

Cellular Effects

Indoxacarb influences cell function by its ability to effectively oxidize glutathione in erythrocytes in vitro . This oxidation has been implicated as the causative agent responsible for haemolytic effects observed in all repeat-dose studies .

Molecular Mechanism

Indoxacarb exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is administered by gavage at low doses (5 mg/kg bw) and is extensively, albeit slowly, absorbed (69-81%), but at higher doses (150 mg/kg bw) saturation kinetics becomes evident (8-14% absorption) .

Temporal Effects in Laboratory Settings

Indoxacarb residues were stable (less than 30% disappearance) during the storage stability study with the storage intervals generally covering the actual duration of sample storage in the supervised trials .

Dosage Effects in Animal Models

The kinetics and metabolism of racemic or enantiomer-enriched indoxacarb appeared to be very similar in rats . There was a considerable difference in the time required to achieve the maximal concentration in blood between the sexes .

Metabolic Pathways

Indoxacarb is involved in metabolic pathways that interact with enzymes or cofactors . It is biotransformed to yield the arylamine metabolite 4-trifluoromethoxyaniline .

Transport and Distribution

Indoxacarb is transported and distributed within cells and tissues . The N-hydroxy derivative of 4-trifluoromethoxyaniline, while not being detected in excreta or erythrocytes, has been implicated as the causative agent responsible for haemolytic effects observed in all repeat-dose studies because of its ability to effectively oxidize glutathione in erythrocytes in vitro .

Propriétés

IUPAC Name |

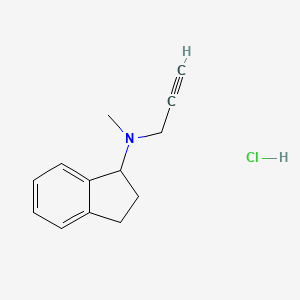

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032690 | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Indoxacarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 g/cu cm at 20 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-10 mm Hg at 25 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS RN |

173584-44-6 | |

| Record name | Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88.1 °C | |

| Record name | INDOXACARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.